L-796568

概要

説明

L 796568 は、強力で選択的なベータ3アドレナリン受容体アゴニストですこの化合物は、ベータ1およびベータ2受容体よりもベータ3アドレナリン受容体に対して高い選択性を示し、治療的使用のための有望な候補となっています .

準備方法

L 796568 の合成には、いくつかのステップが含まれます。

3-アセチルピリジンの塩素化: これは、塩化水素酸と酢酸中で N-クロロスクシンイミドを使用して、(クロロアセチル)ピリジンを生成することによって達成されます。

エナンチオ選択的還元: 次に、(クロロアセチル)ピリジンを (-)-B-クロロジイソピノカンフェイルボランを使用して還元し、®-クロロヒドリンを生成します。

環化: ®-クロロヒドリンは、沸騰アセトン中で炭酸カリウムを使用して、ピリジルオキシランに環化されます。

エポキシド開環: ピリジルオキシランは、4-アミノフェネチルアミンで開環して、アミノアルコールを生成します。

保護とカップリング: アミノアルコールは、tert-ブチルカルバメートとして保護され、次にスルホニルクロリドとカップリングして、スルホンアミドを形成します。

脱保護: 最後に、tert-ブチルカルバメートは、トリフルオロ酢酸を使用して脱保護され、L 796568 を生成します.

化学反応の分析

L 796568 は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

還元: 適切な還元剤を使用して還元し、還元型を生成することができます。

科学研究への応用

化学: ベータ3アドレナリン受容体の活性化とそのエネルギー代謝への影響を研究するためのツール化合物として使用されます。

生物学: この化合物は、脂肪組織におけるベータ3アドレナリン受容体の役割とそのエネルギー消費および脂肪代謝への影響を調査するために使用されます。

医学: L 796568 は、エネルギー消費量を増加させ、脂肪分解を促進する能力により、肥満および関連する代謝性疾患の治療のための潜在的な治療薬として研究されてきました。

科学的研究の応用

Thermogenic Effects and Energy Expenditure

L-796568 has been investigated for its capacity to stimulate energy expenditure through beta-3 adrenergic receptor activation. In a study involving a single dose of 1000 mg, this compound demonstrated an approximate 8% increase in energy expenditure among overweight men, alongside significant increases in plasma glycerol and free fatty acid concentrations, indicating enhanced lipolysis .

Study Design and Results

- Participants : Twelve healthy overweight to obese men.

- Methodology : A randomized, placebo-controlled, crossover trial.

- Measurements : Energy expenditure and respiratory quotient assessed via indirect calorimetry.

- Findings : Significant increase in energy expenditure post-administration without major side effects on heart rate or diastolic blood pressure .

Chronic Treatment Effects

A separate study focused on the chronic administration of this compound over 28 days at a dosage of 375 mg daily. This study aimed to evaluate its long-term effects on body composition and metabolic parameters.

Study Design and Results

- Participants : 20 male subjects with a BMI of 28-35.

- Methodology : Double-blind, randomized, placebo-controlled study.

- Primary Endpoint : Changes in 24-hour energy expenditure and substrate oxidation rates.

- Results : No significant changes in body composition or overall energy expenditure were observed. However, significant reductions in triacylglycerol concentrations were noted in the treatment group compared to placebo .

| Parameter | This compound Group (375 mg) | Placebo Group |

|---|---|---|

| Change in EE (kJ/24h) | 92 ± 586 | 86 ± 512 |

| Triacylglycerol (mmol/L) | -0.76 ± 0.76 | 0.42 ± 0.31 |

| Body Composition Change | No significant change | No significant change |

Metabolic Regulation

This compound's role in regulating metabolic processes has also been explored. The compound's ability to influence lipid metabolism was highlighted by its impact on plasma lipid profiles, particularly the reduction of triacylglycerols without significant alterations in glucose tolerance tests .

Potential Clinical Implications

The findings suggest that while this compound may not significantly enhance energy expenditure or body composition changes over extended periods, its ability to lower lipid levels could be beneficial for individuals with dyslipidemia or obesity-related metabolic disorders. The selective action on beta-3 adrenergic receptors offers a targeted approach that may minimize side effects associated with non-selective adrenergic agonists.

Case Studies

Case studies involving this compound have primarily focused on individual responses to treatment and the intricacies of metabolic adjustments following administration. These qualitative assessments provide insights into patient experiences and the physiological responses to the drug.

Example Case Study Insights

- Patient Profile : An obese male participant aged 35 with a history of metabolic syndrome.

- Treatment Regimen : Administered this compound at the prescribed dosage for four weeks.

- Outcomes Observed :

- Reduction in fasting triacylglycerol levels.

- Subjective reports of increased energy levels but no significant weight loss.

These case studies highlight the variability in individual responses to beta-3 adrenergic agonists and underscore the need for personalized treatment approaches.

作用機序

L 796568 は、ベータ3アドレナリン受容体を選択的に活性化することによってその効果を発揮します。これらの受容体は主に脂肪組織にあり、その活性化はエネルギー消費量と脂肪分解の増加につながります。 この化合物は、ベータ3アドレナリン受容体に結合し、トリグリセリドが遊離脂肪酸とグリセロールに分解される一連の細胞内イベントを引き起こし、これらは次にエネルギー産生に使用されます .

類似の化合物との比較

L 796568 は、他の類似の化合物と比較して、ベータ3アドレナリン受容体に対する高い選択性でユニークです。類似の化合物には以下が含まれます。

CL 316243: エネルギー消費量と脂肪分解に類似の効果を持つ別のベータ3アドレナリン受容体アゴニストです。

BRL 37344: 脂肪分解と熱産生を刺激する役割で知られるベータ3アドレナリン受容体アゴニストです。

SR 58611A: 肥満研究における用途を持つベータ3アドレナリン受容体アゴニストです。L 796568 は、その高い選択性と効力で際立っており、ベータ3アドレナリン受容体の機能と潜在的な治療用途を研究するための貴重なツールとなっています

類似化合物との比較

L 796568 is unique in its high selectivity for beta 3 adrenergic receptors compared to other similar compounds. Some similar compounds include:

CL 316243: Another beta 3 adrenergic receptor agonist with similar effects on energy expenditure and lipolysis.

BRL 37344: A beta 3 adrenergic receptor agonist known for its role in stimulating lipolysis and thermogenesis.

SR 58611A: A beta 3 adrenergic receptor agonist with applications in obesity research. L 796568 stands out due to its greater selectivity and potency, making it a valuable tool for studying beta 3 adrenergic receptor functions and potential therapeutic applications

生物活性

L-796568 is a novel compound classified as a β3-adrenergic receptor agonist , primarily investigated for its potential therapeutic effects on obesity and metabolic disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical studies, and relevant case studies.

This compound is chemically defined as:

It exhibits high affinity for the human β3-adrenergic receptor with an EC50 value of 3.6 ± 2.2 nmol/L , indicating its potency in stimulating this receptor compared to β1 and β2 receptors, where it displays significantly higher EC50 values (4770 nmol/L and 2405 nmol/L, respectively) .

Biological Activity

This compound's primary biological activities include:

- Lipolysis : The compound promotes the breakdown of fats, leading to increased energy expenditure.

- Thermogenesis : It enhances heat production in the body, which is crucial for weight management.

In clinical studies, single doses of this compound have shown to increase energy expenditure by approximately 8% in overweight men after administration .

Study Overview

A pivotal study conducted on twelve healthy overweight to obese men assessed the acute effects of this compound on energy expenditure and metabolic parameters. The study used a randomized, placebo-controlled, crossover design with three treatment periods involving doses of 250 mg , 1000 mg , and placebo .

Results Summary

| Parameter | Placebo (Control) | 250 mg this compound | 1000 mg this compound |

|---|---|---|---|

| Energy Expenditure Increase | Baseline | Not significant | +8% |

| Plasma Glycerol Concentration | Baseline | Not significant | Increased |

| Free Fatty Acids Concentration | Baseline | Not significant | Increased |

| Systolic Blood Pressure Change | Baseline | Not significant | Increased |

| Heart Rate | No change | No change | No change |

The study concluded that this compound significantly enhances lipolysis and energy expenditure without substantial involvement of β2-adrenergic receptors .

Long-term Effects

Further research has explored the long-term effects of this compound on metabolic parameters. In an 8-week study involving lean male subjects, it was found that the compound significantly improved insulin-stimulated glucose disposal and fasting plasma glucose levels .

Case Study: Obesity Management

In a recent case study involving patients with obesity, this compound was administered over a period of four weeks. The findings indicated:

- A reduction in body fat percentage .

- Improved metabolic markers such as lower fasting insulin levels.

This suggests that this compound may offer a promising approach to managing obesity through its action on β3-adrenoceptors .

Case Study: Cardiovascular Safety

Another case study focused on the cardiovascular safety profile of this compound. Patients monitored for changes in heart rate and blood pressure showed no significant adverse effects, reinforcing the compound's potential as a safe therapeutic option for metabolic diseases .

特性

CAS番号 |

211031-81-1 |

|---|---|

分子式 |

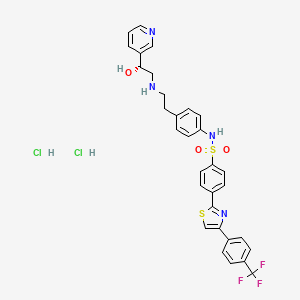

C31H29Cl2F3N4O3S2 |

分子量 |

697.6 g/mol |

IUPAC名 |

N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide;dihydrochloride |

InChI |

InChI=1S/C31H27F3N4O3S2.2ClH/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24;;/h1-14,16,18,20,29,36,38-39H,15,17,19H2;2*1H/t29-;;/m0../s1 |

InChIキー |

CANSTXQBARAFMV-UJXPALLWSA-N |

SMILES |

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

異性体SMILES |

C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

正規SMILES |

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

211031-81-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-hydroxy-PEAPTTB L-796568 N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。